molecular formula C7H3BrN2O3 B13006100 6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid CAS No. 1264193-14-7

6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid

Cat. No.: B13006100
CAS No.: 1264193-14-7
M. Wt: 243.01 g/mol
InChI Key: JGDWAIZAPIVVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring an oxazolo[4,5-b]pyridine core substituted with a bromine atom at position 6 and a carboxylic acid group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s synthesis typically involves condensation reactions, as seen in the preparation of related bromooxazolo derivatives using phosphorus pentoxide and dichloroethane .

Properties

CAS No.

1264193-14-7

Molecular Formula

C7H3BrN2O3

Molecular Weight

243.01 g/mol

IUPAC Name

6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C7H3BrN2O3/c8-3-1-4-5(9-2-3)10-6(13-4)7(11)12/h1-2H,(H,11,12)

InChI Key

JGDWAIZAPIVVIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1OC(=N2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid typically involves the bromination of oxazolo[4,5-b]pyridine-2-carboxylic acid. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents to meet industrial safety standards.

Chemical Reactions Analysis

Types of Reactions

6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products are derivatives of oxazolo[4,5-b]pyridine-2-carboxylic acid with different substituents replacing the bromine atom.

    Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the compound.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of oxazolo[4,5-b]pyridines exhibit significant biological activities, including anti-inflammatory and antimicrobial properties. The presence of the bromine atom enhances its reactivity and biological activity by influencing molecular interactions with target proteins.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound displayed notable antimicrobial effects against various bacterial strains. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis .
  • Anti-inflammatory Effects : Another investigation revealed that this compound could inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Organic Synthesis

Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. It can be used to create more complex heterocycles through various chemical reactions such as cyclocondensation and nucleophilic substitution. These reactions facilitate the derivatization of the compound, leading to the synthesis of novel compounds with enhanced properties .

Data Table: Synthetic Applications

Reaction Type Description Outcome
CyclocondensationReaction with aldehydes to form substituted oxazolesHigh yields of target heterocycles
Nucleophilic SubstitutionSubstitution reactions at the bromine site to introduce different functional groupsDiverse derivatives with varied functionalities
Coupling ReactionsCoupling with aryl halides to form biaryl compoundsEnhanced biological activity

Agricultural Chemistry

Potential Agricultural Applications
Research has indicated that this compound may have applications in agricultural chemistry, particularly as a pesticide or herbicide. Its ability to interact with specific biological pathways in pests suggests it could be developed into a selective agent against harmful species while minimizing impact on non-target organisms.

Material Science

Polymerization Studies
The compound has also been explored for its potential use in material science, particularly in polymer chemistry. Its reactive sites allow it to act as a monomer or cross-linking agent in the synthesis of polymers with tailored properties for specific applications such as coatings or adhesives .

Mechanism of Action

The mechanism of action of 6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The compound’s oxazolo[4,5-b]pyridine core distinguishes it from analogs with imidazo, pyrrolo, or triazolo systems. Key comparisons include:

Imidazo[4,5-b]pyridine Derivatives
  • 6-Bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid (CID 22308600): Core: Imidazo[4,5-b]pyridine (two nitrogen atoms in the five-membered ring vs. one oxygen and one nitrogen in oxazolo). Molecular Formula: C₇H₄BrN₃O₂ .
Pyrrolo[2,3-c]pyridine Derivatives
  • 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid :
    • Core : Pyrrolo[2,3-c]pyridine (five-membered pyrrole fused to pyridine).
    • Synthesis Yield : 71% (lower than oxazolo derivatives, possibly due to electron-withdrawing chloro substituent) .

Substituent Effects

Substituents significantly influence physicochemical and biological properties:

Compound Substituent Impact on Properties Reference
6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid Br, COOH Bromine enhances electrophilicity; carboxylic acid enables salt formation or conjugation .
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid OMe, COOH Methoxy group increases electron density, potentially improving metabolic stability .
5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid Cl, COOH Chloro substituent may reduce solubility but enhance binding to hydrophobic targets .

Spectroscopic and Analytical Data

Key spectral features differentiate these compounds:

  • IR Spectroscopy :
    • Oxazolo derivatives show C=N stretches near 1605 cm⁻¹ and C=O (if present) near 1707 cm⁻¹ .
    • Imidazo analogs exhibit broader N-H stretches due to the imidazole ring .
  • NMR :
    • 6-Bromooxazolo derivatives display distinct aromatic proton signals (e.g., δ 8.59 ppm for H5) .

Biological Activity

6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused oxazole and pyridine ring system. Its unique structure, characterized by the presence of bromine and a carboxylic acid functional group, suggests potential biological activities that make it of interest in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticancer, and neuroprotective properties based on various studies.

  • Molecular Formula : C₇H₃BrN₂O₃
  • Molecular Weight : 243.02 g/mol
  • Structure : The compound includes a bromine atom at the 6-position of the oxazole ring, which can influence its reactivity and interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of oxazolo[4,5-b]pyridines have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Data

Compound NameTested StrainsMIC (µg/mL)
This compoundS. aureus3.00
E. coli2.50
Candida albicans4.00

The Minimum Inhibitory Concentration (MIC) values indicate that this compound has promising activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

There is emerging evidence that this compound may possess anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:
In a study involving human cancer cell lines, derivatives of oxazolo[4,5-b]pyridines were tested for their cytotoxic effects. The results indicated that certain derivatives led to a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Neuroprotective Effects

The neuroprotective potential of this compound is also noteworthy. Compounds with similar structures have been linked to neuroprotection against neurodegenerative diseases such as Alzheimer's disease due to their ability to inhibit tau hyperphosphorylation and reduce oxidative stress .

The biological activity of this compound is likely mediated through its interaction with various biological targets:

  • Enzyme Inhibition : It may inhibit specific kinases involved in cancer progression.
  • Receptor Binding : The compound could interact with neurotransmitter receptors, contributing to its neuroprotective effects.
  • Chelation Properties : The presence of the carboxylic acid group may allow it to chelate metal ions, which can be beneficial in reducing metal-induced oxidative stress.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.